molecular formula C9H8Br2O B3041086 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone CAS No. 260430-27-1

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Cat. No.: B3041086
CAS No.: 260430-27-1
M. Wt: 291.97 g/mol
InChI Key: YNXOPPKYQLTAIU-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of acetophenone and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of bromine atoms and a carbonyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone typically involves the bromination of 1-(3-bromo-5-methylphenyl)ethanone. The reaction is carried out by treating 1-(3-bromo-5-methylphenyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed

Scientific Research Applications

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group make it a versatile compound for various chemical transformations. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is unique due to the presence of two bromine atoms and a methyl group on the phenyl ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-bromo-1-(3-bromo-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXOPPKYQLTAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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